Unii-gmq9U2S2PG

描述

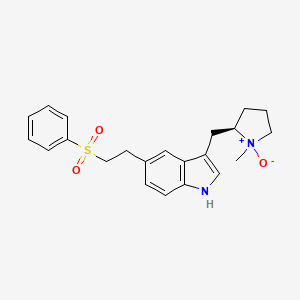

Unii-gmq9U2S2PG is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as gmq9U2S2PG, and it is a synthetic derivative of a natural product called artemisinin. The synthesis of gmq9U2S2PG involves a series of chemical reactions that result in the formation of a highly pure and stable compound.

科学研究应用

材料科学中的纳米颗粒合成

化学研究的最新进展,特别是在新材料的开发方面,对各种工业和技术领域至关重要。一个关键例子是电子工业,新的半导体材料推动了重大的技术进步。从真空管到二极管、晶体管,最终到微型芯片的发展过程中,这种进步是显而易见的。无机纳米颗粒的合成是这一进步的基本方面,突显了科学发现和技术发展之间的协同作用(Cushing, Kolesnichenko, & O'Connor, 2004)。

农业中的基因工程

食品的基因工程涉及对植物或动物的遗传物质进行有意的修改。这是一种改进的古老农业实践的形式,自早期历史时代以来一直由农民进行,但现在通过技术得到了增强。这一领域包括生产经过基因修饰的(GM)食品或从基因修饰技术中获得的成分,对美国食品出口做出了重大贡献。尽管基因工程在食品中可能带来潜在的好处,但却被争议所围绕,并引发了诸如营养质量改变、潜在毒性和环境问题等问题。然而,技术的支持者强调其改善食品保质期、营养质量和环境可持续性的潜力(Uzogara, 2000)。

转基因生物体(GMO)中的生物约束

在研究和工业系统中使用转基因生物体(GMO)来生产药品、燃料和化学品已变得越来越普遍。确保基因隔离和内在生物约束对于这些应用至关重要,特别是在像生物修复和益生菌这样的开放系统中。基因组重新编码的生物体(GROs)通过表达依赖于合成氨基酸的基本基因来限制其生长,相比现有的生物约束方法,提供了显著的改进。这些GRO具有阻碍水平基因转移的替代遗传密码,确保了工程生物体与环境之间的正交障碍(Rovner et al., 2015)。

对社会科学问题的影响

在一个以STEM为驱动的社会中,社会科学问题(SSI)已经成为全球关注的焦点。研究表明,不同的学术背景影响了对全球变暖、转基因生物体、核能和消费者消费等SSI的论证。了解这些影响为科学教育中的课程和教学决策提供了重要信息,突显了跨学科教学方法在SSI论证中的价值(Christenson, Chang Rundgren, & Zeidler, 2014)。

作用机制

Target of Action

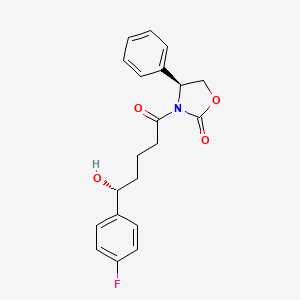

The primary target of 7-OH Alosetron, also known as Unii-gmq9U2S2PG, is the serotonin 5-HT3 receptor . This receptor is a subtype of the serotonin receptor and is a ligand-gated ion channel . It is extensively distributed on enteric neurons in the human gastrointestinal tract, as well as other peripheral and central locations .

Mode of Action

7-OH Alosetron is a potent and selective antagonist of the serotonin 5-HT3 receptor . As an antagonist, it binds to these receptors and inhibits their activation . This inhibition modulates serotonin-sensitive gastrointestinal processes .

Biochemical Pathways

The 5-HT3 receptors play a crucial role in the regulation of visceral pain, colonic transit, and gastrointestinal secretions . These processes are related to the pathophysiology of irritable bowel syndrome (IBS) . By inhibiting the activation of these receptors, 7-OH Alosetron may reduce pain, abdominal discomfort, urgency, and diarrhea .

Result of Action

The molecular and cellular effects of 7-OH Alosetron’s action primarily involve the modulation of serotonin-sensitive gastrointestinal processes . By inhibiting the activation of 5-HT3 receptors, 7-OH Alosetron can potentially alleviate the symptoms of IBS, such as pain, abdominal discomfort, urgency, and diarrhea .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 7-OH Alosetron. For instance, psychosocial stressors and alterations in gut flora can contribute to the pathophysiology of IBS . These factors could potentially influence the effectiveness of 7-OH Alosetron in managing IBS symptoms.

属性

IUPAC Name |

7-hydroxy-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-3,4-dihydropyrido[4,3-b]indol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O2/c1-10-13(19-9-18-10)8-21-6-5-14-16(17(21)23)12-4-3-11(22)7-15(12)20(14)2/h3-4,7,9,22H,5-6,8H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXIOYMDTFXAIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CN2CCC3=C(C2=O)C4=C(N3C)C=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

863485-44-3 | |

| Record name | 1H-Pyrido(4,3-b)indol-1-one, 2,3,4,5-tetrahydro-7-hydroxy-5-methyl-2-((4-methyl-1H-imidazol-5-yl)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863485443 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-PYRIDO(4,3-B)INDOL-1-ONE, 2,3,4,5-TETRAHYDRO-7-HYDROXY-5-METHYL-2-((4-METHYL-1H-IMIDAZOL-5-YL)METHYL)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GMQ9U2S2PG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(5-Chloropyridin-2-yl)-N2-((1R,2S,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601681.png)

![N1-(5-Chloropyridin-2-yl)-N2-((1S,2R,4R)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)oxalamide](/img/structure/B601682.png)

![Ethanediamide, n1-(5-chloro-2-pyridinyl)-n2-[(1s,2s,4r)-4-[(dimethylamino)carbonyl]-2-[[(4,5,6,7-tetrahydro-5-methylthiazolo[5,4-c]pyridin-2-yl)carbonyl]amino]cyclohexyl]-](/img/structure/B601683.png)

![tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate](/img/structure/B601684.png)